2-((2,7-Dimethoxy-9-acridinyl)sulfinyl)-N,N-diethylethanamine
Description
2-((2,7-Dimethoxy-9-acridinyl)sulfinyl)-N,N-diethylethanamine (CAS 827303-20-8) is an acridine-based compound characterized by a sulfinyl (-SO-) linkage bridging the 9-acridinyl moiety and an N,N-diethylethanamine group. The sulfinyl group introduces chirality and polarity, which could influence solubility and pharmacokinetic properties. This compound is listed in chemical catalogs with 97% purity, stabilized with tertiary butyl catechol (TBC) .
Properties
CAS No. |
827303-20-8 |
|---|---|
Molecular Formula |
C21H26N2O3S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-(2,7-dimethoxyacridin-9-yl)sulfinyl-N,N-diethylethanamine |
InChI |
InChI=1S/C21H26N2O3S/c1-5-23(6-2)11-12-27(24)21-17-13-15(25-3)7-9-19(17)22-20-10-8-16(26-4)14-18(20)21/h7-10,13-14H,5-6,11-12H2,1-4H3 |
InChI Key |
CXSKHDXAIRKSGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCS(=O)C1=C2C=C(C=CC2=NC3=C1C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 2 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Sulfinylation: The sulfinyl group is introduced by reacting the acridine derivative with a sulfinylating agent, such as sulfinyl chloride, under controlled conditions.
Attachment of the Diethylethanamine Moiety: The final step involves the reaction of the sulfinylated acridine derivative with N,N-diethylethanamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert sulfoxides back to sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a fluorescent probe for imaging biological systems due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
The following analysis compares 2-((2,7-Dimethoxy-9-acridinyl)sulfinyl)-N,N-diethylethanamine with structurally or functionally related compounds, focusing on molecular features, biological activity, and synthesis considerations.
Structural Analogues with Acridine Cores
Several acridine derivatives share the 9-acridinyl scaffold but differ in substituents ():
- N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride (CAS 38914-99-7) : Contains a chloroethylthio-propyl chain instead of a sulfinyl-diethylamine group. The thioether (-S-) linkage may confer greater stability but lower polarity compared to the sulfinyl group in the target compound.
- 3,6-Bis(3-chloropropoxy)acridine hydrochloride (CAS 79939-94-9) : Features chloropropoxy substituents, which could enhance lipophilicity and membrane permeability relative to the methoxy and sulfinyl groups in the target compound.
However, the lack of biological data limits direct efficacy comparisons .
N,N-Diethylethanamine-Containing Compounds
The N,N-diethylethanamine moiety is shared with several pharmacologically active compounds:
- Clomifene (): A stilbene derivative with a diethylaminoethoxy group, used as an antiestrogenic agent to induce ovulation. Unlike the target compound, Clomifene’s activity arises from estrogen receptor antagonism rather than acridine-mediated mechanisms .
- 2-(Benzylsulphanyl)-N,N-diethylethanamine Hydrochloride (Impurity B, ) : A synthesis-related impurity with a benzylsulphanyl group. Its presence underscores the importance of controlling sulfinyl vs. sulfanyl byproducts during the target compound’s synthesis.
Key Insight : The diethylamine group in the target compound may enhance solubility or serve as a protonable site for salt formation, similar to its role in Clomifene. However, the acridine core differentiates its mechanism of action from estrogen-targeting agents .
Cytotoxic Agents with Heterocyclic Scaffolds
highlights pyrrolo[2,1-a]isoquinoline derivatives (e.g., 6a and 6c) with potent cytotoxic activity (IC50: 1.93–33.84 µM against HeLa and T47D cell lines). These compounds feature a dihydropyrrolo-isoquinoline core instead of acridine, paired with piperidine or diethylaminoethoxy substituents.
Comparison Table :
Key Insight: While the target compound’s acridine core is classically associated with DNA interaction, the pyrrolo-isoquinoline derivatives in demonstrate that scaffold variation significantly impacts potency and mechanism.
Biological Activity
Overview of the Compound
Chemical Structure:
- Name: 2-((2,7-Dimethoxy-9-acridinyl)sulfinyl)-N,N-diethylethanamine
- Molecular Formula: C21H26N2O3S
- Molecular Weight: 378.51 g/mol
- CAS Number: Not specified in the search results.
The compound features an acridine moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties. The presence of a sulfinyl group may also contribute to its reactivity and biological effects.
Antitumor Activity
Research indicates that acridine derivatives exhibit significant antitumor properties. The mechanism often involves intercalation into DNA, leading to inhibition of topoisomerases and disruption of DNA replication.
- Case Study: A study by Kaur et al. (2020) demonstrated that acridine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The study found that compounds similar to 2-((2,7-Dimethoxy-9-acridinyl)sulfinyl)-N,N-diethylethanamine showed enhanced cytotoxicity against various cancer cell lines.
Antimicrobial Activity
Acridine derivatives are also noted for their antimicrobial properties. The sulfinyl group may enhance the compound's ability to penetrate bacterial membranes.
- Research Findings: In vitro studies have shown that acridine-based compounds possess activity against both Gram-positive and Gram-negative bacteria. For instance, a study by Zhang et al. (2019) reported that certain acridine derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus.
Neuroprotective Effects
Recent studies have suggested that some acridine derivatives may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
- Evidence: A study published in the Journal of Medicinal Chemistry (2021) indicated that a related acridine compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | Kaur et al., 2020 |
| Antimicrobial | Active against Gram-positive/negative bacteria | Zhang et al., 2019 |
| Neuroprotective | Protects neuronal cells from oxidative stress | Journal of Medicinal Chemistry, 2021 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
